1-(6-Chloro-2-pyridinyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-12-6-3-7-13(15-12)16-9-8-10-4-1-2-5-11(10)16/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVCCLFVLQHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247957 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-30-5 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 6 Chloro 2 Pyridinyl Indoline
Electrophilic and Nucleophilic Substitution Reactions
The dual nature of 1-(6-Chloro-2-pyridinyl)indoline allows it to participate in both electrophilic and nucleophilic substitution reactions, typically occurring on different rings of the molecule.
Electrophilic Substitution: The indoline (B122111) ring, particularly the benzene (B151609) portion, is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The directing influence of the annulated pyrrolidine (B122466) ring generally favors substitution at the C-5 and C-7 positions. The nitrogen atom of the pyridine (B92270) ring can also undergo electrophilic attack, leading to the formation of pyridine-N-oxides.
Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the ring nitrogen. The chlorine atom at the C-6 position serves as a competent leaving group. This position is activated for nucleophilic attack, a common feature in halopyridines. youtube.com Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form a diverse array of substituted pyridine derivatives. researchgate.netmdpi.com This chemoselectivity is a cornerstone of the functionalization of this and related compounds. researchgate.net The reaction proceeds through a Meisenheimer-type intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.com
| Reaction Type | Reagent/Conditions | Position of Attack | Product Type |
|---|---|---|---|
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C-5 on Indoline | 5-Nitro-1-(6-chloro-2-pyridinyl)indoline |
| Electrophilic Substitution (Halogenation) | Br₂/FeBr₃ | C-5 or C-7 on Indoline | 5-Bromo- or 7-Bromo-1-(6-chloro-2-pyridinyl)indoline |
| Nucleophilic Aromatic Substitution (Amination) | R₂NH, Base (e.g., NaHCO₃), Heat | C-6 on Pyridine | 1-(6-(Dialkylamino)-2-pyridinyl)indoline |
| Nucleophilic Aromatic Substitution (Alkoxylation) | NaOR, Alcohol, Heat | C-6 on Pyridine | 1-(6-Alkoxy-2-pyridinyl)indoline |
Oxidative and Reductive Transformations
The indoline and pyridine moieties of the title compound can undergo distinct oxidative and reductive transformations.
Oxidative Transformations: The indoline ring is susceptible to oxidation. Mild oxidizing agents can dehydrogenate the indoline to the corresponding indole (B1671886), 1-(6-chloro-2-pyridinyl)indole, re-establishing the aromaticity of the five-membered ring. Stronger oxidation can lead to the formation of oxindole (B195798) or isatin (B1672199) derivatives, such as this compound-2,3-dione, by oxidizing the carbon atoms adjacent to the indoline nitrogen. researchgate.net Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide, which can, in turn, modify the reactivity of the pyridine ring toward both electrophilic and nucleophilic attack.
Reductive Transformations: The primary reductive pathway involves the parent indole structure, 6-chloroindole, which can be reduced to 6-chloroindoline using reagents like sodium cyanoborohydride in acetic acid. chemicalbook.com For the title compound itself, the pyridine ring can be reduced under more forcing conditions, for example, through catalytic hydrogenation, to yield 1-(6-chloro-2-piperidyl)indoline. However, this often requires harsh conditions that may affect other parts of the molecule.
| Transformation | Reagent/Conditions | Affected Moiety | Major Product |
|---|---|---|---|
| Oxidation (Dehydrogenation) | MnO₂, Toluene, Reflux | Indoline Ring | 1-(6-Chloro-2-pyridinyl)indole |
| Oxidation (N-Oxidation) | m-CPBA, CH₂Cl₂ | Pyridine Nitrogen | 1-(6-Chloro-1-oxido-2-pyridinyl)indoline |
| Reduction (from parent indole) | NaBH₃CN, Acetic Acid | Indole Ring | This compound |
| Reduction (of Pyridine) | H₂, PtO₂, High Pressure | Pyridine Ring | 1-(6-Chloro-2-piperidyl)indoline |
Rearrangement Reactions and Mechanistic Investigations
The heterocyclic framework of this compound is subject to several potential rearrangement reactions, often under thermal, photochemical, or catalytic conditions. Mechanistic studies on related indole and pyridine systems provide insight into these pathways.
One notable transformation is the Ciamician-Dennstedt rearrangement, where indole cores react with carbenes or carbene equivalents to undergo ring expansion, forming quinolines. acs.org In a modified version, employing α-chlorodiazirines as carbene precursors, this reaction can transform an indole into a quinoline (B57606). acs.org By analogy, this compound could potentially rearrange to a derivative of the dibenzo[b,g] ub.eduresearchgate.netnaphthyridine ring system. Computational studies on similar rearrangements suggest that the reaction proceeds through a cyclopropanation step followed by an electrocyclic ring-opening. acs.org
Other complex rearrangements have been observed in related systems initiated by the formation of highly reactive intermediates like arynes, leading to significant skeletal reorganization. nih.gov For instance, reactions involving pyridyl-substituted heterocycles and aryne precursors can result in unexpected pyrido[1,2-a]indole structures. nih.gov Such pathways underscore the potential for profound structural transformations of the title compound under specific synthetic conditions.
Cycloaddition Reactions of the Indole and Pyridine Moieties
While the indoline ring is saturated, its precursor, the corresponding indole, is an active participant in cycloaddition reactions. These reactions often proceed via dearomatization pathways to generate indoline structures. acs.orgnih.gov
Visible-light-induced photocatalysis has emerged as a powerful tool for initiating such transformations. For example, a [3+2] photocycloaddition between an indole and a vinyldiazo compound, catalyzed by a chromium photocatalyst, can yield cyclopentene-fused indolines. nih.gov Similarly, formal [2+2] cycloadditions can be achieved with tethered enaminones. nih.gov These reactions highlight a synthetic route where the indoline core of a molecule like this compound could be constructed with additional fused ring systems.
The pyridine ring can also participate in cycloaddition reactions, although it is generally less reactive than benzene in Diels-Alder reactions. Its reactivity as a diene can be enhanced by the presence of electron-withdrawing groups. Conversely, it can act as a dienophile. The introduction of a nitro group, for example, can render a pyridine ring "superelectrophilic" and highly susceptible to [4+2] cycloaddition reactions with dienes. nih.gov
| Reaction Type | Reactant Partner | Conditions | Resulting Structure |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Dienophile | Thermal, High Pressure | Fused Bicyclic System on Pyridine |
| [3+2] Photocycloaddition (on parent indole) | Vinyldiazo Compound | Visible Light, Cr(III) Photocatalyst | Cyclopentene-fused Indoline |
| [2+2] Photocycloaddition (on parent indole) | Tethered Enaminone | Visible Light, Ir Photocatalyst | Cyclobutane-fused Indoline |
Functional Group Interconversions on the Indoline and Pyridine Moieties
Functional group interconversions (FGIs) are crucial for the chemical derivatization of this compound. These transformations allow for the modification of existing functional groups to access a wider range of analogues.
The most versatile handle for FGI is the chloro group on the pyridine ring. As discussed, it can be readily displaced by a variety of nucleophiles. researchgate.netmdpi.com Beyond simple displacement, the chloro group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C-6 position, introducing aryl, vinyl, alkynyl, and amino groups, respectively.
On the indoline moiety, the secondary amine nitrogen provides a key site for functionalization. It can be readily acylated with acyl chlorides or anhydrides, sulfonylated with sulfonyl chlorides, or alkylated with alkyl halides to introduce a wide range of substituents at the N-1 position, though this position is already substituted in the title compound. If other functional groups were introduced onto the benzene ring via electrophilic substitution, they would also be available for interconversion (e.g., reduction of a nitro group to an amine, which can then be further derivatized). vanderbilt.edu
| Initial Group | Reagent/Conditions | Final Group | Moiety |
|---|---|---|---|
| -Cl | ArB(OH)₂, Pd Catalyst, Base (Suzuki Coupling) | -Aryl | Pyridine |
| -Cl | Terminal Alkyne, Pd/Cu Catalyst, Base (Sonogashira Coupling) | -Alkynyl | Pyridine |
| -Cl | R₂NH, Pd Catalyst, Base (Buchwald-Hartwig Amination) | -NR₂ | Pyridine |
| -NO₂ (if installed) | H₂, Pd/C or SnCl₂ | -NH₂ | Indoline |
| -NH₂ (from -NO₂) | Ac₂O or RCOCl | -NHCOR | Indoline |
Advanced Spectroscopic and Computational Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 1-(6-Chloro-2-pyridinyl)indoline.
In a typical ESI-MS experiment, the compound is introduced into the mass spectrometer, where it is ionized, usually by protonation, to form the molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₃H₁₁ClN₂), the expected monoisotopic mass of the molecular ion would be approximately 230.06 g/mol .
Tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed to induce fragmentation of the molecular ion. nih.gov The resulting fragment ions provide valuable information about the structural connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the bond between the indoline (B122111) and pyridine (B92270) rings, as well as fragmentation within the individual ring systems. nih.gov Common fragmentation patterns for indole (B1671886) derivatives include the loss of small neutral molecules like HCN or the cleavage of substituent groups. The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments, with two peaks separated by approximately 2 m/z units in a ratio of about 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure |
| [C₁₃H₁₁ClN₂]⁺ | Molecular Ion |
| [C₈H₈N]⁺ | Indoline cation radical |
| [C₅H₃ClN]⁺ | Chloropyridinyl cation radical |
| [C₇H₆]⁺ | Tropylium ion from indoline |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. These would include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the CH₂ groups of the indoline ring, expected around 2850-2960 cm⁻¹.
C=C and C=N stretching: Vibrations from the aromatic and heteroaromatic rings, appearing in the 1400-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the bond between the indoline nitrogen and the pyridine ring, as well as the C-N bonds within the rings, would likely appear in the 1200-1350 cm⁻¹ range.
C-Cl stretching: A characteristic band for the carbon-chlorine bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
For a related compound, N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, characteristic IR peaks were observed at 3315 cm⁻¹ (N-H stretching), 3100 cm⁻¹ (aromatic C-H), 2970 cm⁻¹ (aliphatic C-H), and 1690 cm⁻¹ (C=O). nih.gov While this compound lacks a carbonyl group, the other vibrational modes would be comparable.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.
Structure Activity Relationship Sar Principles and Computational Design
Conformational Analysis and Molecular Flexibility
The interaction of any ligand with its biological target is critically dependent on its three-dimensional shape and its ability to adopt a specific, low-energy conformation that is complementary to the binding site. For 1-(6-Chloro-2-pyridinyl)indoline, conformational flexibility is a key characteristic. The single bond connecting the indoline (B122111) nitrogen to the pyridinyl C2 carbon allows for rotation, meaning the relative orientation of the two ring systems can vary.
The flexibility of ligands containing pyridine (B92270) moieties is a crucial factor in their binding capabilities. Ligands can exhibit significant conformational changes when moving from an unbound state to a bound state within a receptor. researchgate.net The indoline ring system itself is not perfectly planar, with the five-membered ring adopting various envelope or twist conformations. This inherent flexibility allows the molecule to adapt its shape to fit precisely within a protein's binding pocket, potentially forming more favorable interactions and increasing binding affinity. Analysis of crystal structures of related compounds shows that the geometry around the central metal or binding atom can be distorted, accommodating the ligand's preferred conformation. researchgate.net
Identification of Key Structural Features for Interaction
SAR studies on analogous heterocyclic systems help identify the structural components of this compound that are crucial for molecular recognition and biological activity.
The 6-Chloro Substituent : The chlorine atom at the 6-position of the indoline ring is a significant feature. In many related scaffolds, such as 6-chloro-1-phenylbenzazepines and 6-chloroquinolines, this substituent is known to enhance affinity for biological targets like the D1 dopamine (B1211576) receptor. mdpi.comnih.gov The chloro group is an electron-withdrawing group that can also participate in halogen bonding and occupy small hydrophobic pockets within a binding site, thereby anchoring the ligand.
The Pyridine Ring : The pyridine ring is a well-established motif for molecular recognition, often acting as a hydrogen bond acceptor via its nitrogen atom. nih.gov In related arylvinylquinoline series, replacing other heterocycles with a pyridine ring was found to be favorable for overcoming cross-resistance in antimalarial studies. nih.gov The position of the nitrogen within the ring is critical; studies on related compounds show that substitutions on the pyridine ring can dramatically alter activity. For instance, in one series, moving a substituent from one position to another on the pyridine ring resulted in a significant loss of inhibitory activity. nih.gov
The Indoline Core : The indoline structure serves as the central scaffold. Its partially saturated nature provides a three-dimensional character that can be advantageous for fitting into specific binding clefts. In studies of related indole (B1671886) derivatives, the indole core was essential for activity, though it sometimes contributed to undesirable properties like high lipophilicity that medicinal chemists aim to modify. dndi.org
Aromatic System Electronics : The electronic properties of the aromatic systems are vital. SAR studies on similar azaindole compounds suggest a preference for electron-rich aromatic systems for optimal activity, as demonstrated by the reduced or abolished activity of analogs bearing electron-deficient rings. dndi.org
Computational Modeling in SAR Studies
Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rational design of new compounds and the interpretation of complex SAR data.
Two primary strategies in computational drug design are ligand-based and structure-based methods.
Ligand-Based Design : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of known active and inactive molecules to derive a model that explains their biological properties. nih.gov For example, a ligand-based pharmacophore model for acidic mPGES-1 inhibitors was developed using the structural information from six known active indole derivatives. nih.gov This model identifies the key chemical features required for activity.
Structure-Based Design : When a high-resolution structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based approach can be employed. nih.gov This method involves docking potential ligands into the known binding site to predict their binding orientation and affinity. For instance, a crystal structure of the Akt2 kinase complexed with an inhibitor was used to generate a structure-based pharmacophore model, providing deep insight into the specific interactions within the active site. nih.gov
QSAR represents a powerful computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogs.
2D- and 3D-QSAR models are fundamental tools for the rational development of new bioactive compounds. nih.gov
2D-QSAR : These models use descriptors calculated from the 2D representation of a molecule, such as molecular weight, lipophilicity (logP), and topological indices.
3D-QSAR : These models require the 3D alignment of the molecules and use descriptors based on the surrounding molecular fields. Prominent 3D-QSAR methods include:
Comparative Molecular Field Analysis (CoMFA) : This method calculates steric and electrostatic fields around the aligned molecules.
Comparative Molecular Similarity Indices Analysis (CoMSIA) : This extends CoMFA by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
In a study on quinoline (B57606) derivatives, both CoMFA and CoMSIA models were developed and validated, showing high predictive capacity with external test set correlation coefficients (r²_test) of 0.878 and 0.876, respectively. nih.gov Another QSAR study on anticancer benzodithiazine derivatives revealed that cytotoxic activity was dependent on descriptors like the natural charge on specific carbon atoms and the energy of the highest occupied molecular orbital (HOMO). nih.gov
Table 1: Statistical Validation of QSAR Models for Quinoline Derivatives This table is based on data for analogous quinoline compounds and illustrates the validation metrics used in QSAR studies.
| Model | r²_test (Predictive Ability) | q² (Internal Validation) |
|---|---|---|
| CoMFA | 0.878 | > 0.5 |
| CoMSIA | 0.876 | > 0.5 |
| 2D-QSAR | 0.845 | > 0.5 |
Source: Data adapted from a study on Plasmodium falciparum inhibitors. nih.gov
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific receptor.
The process typically involves:
Model Generation : A pharmacophore model is generated based on a set of active ligands. One successful model for mPGES-1 inhibitors consisted of four hydrophobic features, one aromatic ring, and one negatively ionizable feature. nih.gov
Model Validation : The model's ability to distinguish between active and inactive compounds is tested using methods like Fischer's randomization or by screening a test set of known molecules. nih.gov A good model should have a high Güner-Henry (GH) score (a score above 0.7 is considered very good). nih.gov
Virtual Screening : The validated pharmacophore is then used as a 3D query to rapidly screen large chemical databases (containing hundreds of thousands to millions of compounds) to find novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach has successfully identified novel inhibitors for targets like mPGES-1 and Akt2. nih.govnih.gov
Fragment-Based Approaches in Compound Design
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. nih.gov It begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically with a molecular weight < 300 Da), against a biological target. nih.gov Because of their simplicity, fragments are more likely to find small binding pockets on a protein surface and can be more efficient binders relative to their size.
Once a binding fragment is identified, often through sensitive biophysical techniques, it serves as a starting point for building a more potent lead compound. nih.gov This can be achieved by:
Fragment Growing : Extending the fragment by adding new functional groups to engage with adjacent binding pockets.
Fragment Linking : Connecting two or more fragments that bind to different, nearby sites.
A study on Mcl-1 inhibitors provides a clear example of this process. nih.gov Researchers started with the 1H-indole-2-carboxylic acid fragment, which was deconstructed from a known inhibitor. nih.gov They then computationally guided the "growing" of this fragment by adding a benzenesulfonyl group at the 1-position to access a specific pocket (the p1 pocket) in the protein's binding groove. nih.gov This fragment-based approach successfully led to a new compound with a 7.5-fold increase in selectivity for the target protein. nih.gov
Synthesis and Exploration of 1 6 Chloro 2 Pyridinyl Indoline Derivatives and Analogues
Strategic Modifications of the Indoline (B122111) Ring System
Substituent Effects on Reactivity and Electronic Properties
The introduction of substituents onto the indoline ring can significantly alter its reactivity and electronic landscape. The indoline nucleus is inherently electron-rich, making it susceptible to electrophilic substitution, typically at the C5 position. nih.govresearchgate.net The nature of the substituent dictates the ease and outcome of these reactions.
Electron-donating groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), enhance the electron density of the aromatic portion of the indoline ring. This increased nucleophilicity generally accelerates the rate of electrophilic aromatic substitution.
Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or cyano (-CN), have the opposite effect. They decrease the electron density of the ring system, making it less reactive towards electrophiles. For instance, studies on substituted indolines have shown that the presence of a nitrile group can inhibit typical C5 alkylation and instead promote alternative reaction pathways. acs.org
Steric Hindrance : Substituents, particularly at the C4 and C7 positions, can sterically hinder reactions. Research has demonstrated that substituents at the C7 position of indoline can significantly diminish reactivity due to steric crowding, often preventing reactions like C5-alkylation from occurring. acs.org Conversely, a substituent at the C4 position may still allow for the formation of the desired product, albeit sometimes with reduced efficiency. acs.org
Ring Expansion and Contraction Strategies
Altering the size of the heterocyclic ring of the indoline core represents a more profound structural modification. These strategies transform the fundamental scaffold, leading to new classes of compounds.
Ring Expansion : The expansion of the five-membered indoline ring to a six-membered tetrahydroquinoline (THQ) ring is a synthetically valuable transformation. nih.gov One established method involves the reaction of indoles with carbenes, generated from sources like chloroform, which leads to a cyclopropanation followed by ring-opening to yield a quinoline (B57606) structure. quimicaorganica.org More contemporary methods have been developed for converting indoles and oxindoles into quinolines and quinolinones, respectively, under various catalytic conditions. nih.govnih.gov These skeletal transformations can be used for late-stage modification of complex molecules. nih.gov
Ring Contraction : While less common, strategies for ring contraction of indole-related systems have been documented. For example, o-quinone ring contraction reactions have been used to synthesize novel polycyclic indole (B1671886) systems. researchgate.net Another example describes the ring contraction of seven-membered benzazepines, which can be formed from an initial indole ring expansion, back to 3-alkenylated indole derivatives. rsc.org
Strategic Modifications of the Pyridine (B92270) Ring System
The 6-chloro-2-pyridinyl moiety is a critical component, with the chlorine atom serving as both a key electronic feature and a handle for further functionalization.
Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements involve substituting the pyridine ring with other heterocyclic systems to modulate properties while retaining key binding interactions. This is a common strategy in medicinal chemistry to improve factors like metabolic stability or solubility. chemrxiv.orgopenaccessjournals.com
Common Replacements : The pyridine ring can be replaced by other six-membered nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine. nih.govnih.gov For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized as bioisosteres of other heterocyclic systems. nih.gov Five-membered rings such as thiazole, triazole, and imidazole (B134444) have also been successfully used as bioisosteres for diarylpyrazole systems, demonstrating that different heterocyclic cores can maintain biological activity. acs.org
Non-aromatic Mimetics : Saturated ring systems are also explored as pyridine mimetics. For instance, 3-azabicyclo[3.1.1]heptane has been investigated as a saturated bioisostere for the pyridine ring, leading to significant improvements in physicochemical properties like solubility and metabolic stability in certain drug candidates. chemrxiv.org
The following table showcases potential isosteric replacements for the pyridine ring:
| Original Ring | Potential Isosteric Replacement | Rationale |
| Pyridine | Pyrimidine | Similar size and hydrogen bonding capability. |
| Pyridine | Pyrazine | Alters hydrogen bond acceptor/donor pattern. |
| Pyridine | Thiazole | Five-membered ring with different electronic distribution. acs.org |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimetic to improve physicochemical properties. chemrxiv.org |
Halogenation and Other Substituent Derivatizations
The existing chlorine atom on the pyridine ring of 1-(6-chloro-2-pyridinyl)indoline makes it a 2-chloropyridine (B119429) derivative. This class of compounds is highly versatile for further modification. wikipedia.orgchempanda.com
Nucleophilic Aromatic Substitution (SNAr) : The chlorine at the C2 position is susceptible to displacement by various nucleophiles. wikipedia.orgrsc.org This allows for the introduction of a wide range of functional groups, including alkoxy, amino, and sulfur-based moieties. The reactivity of halopyridines in SNAr reactions is often enhanced with fluorine substitution, with 2-fluoropyridines reacting significantly faster than 2-chloropyridines. nih.gov This allows for milder reaction conditions, which is beneficial when working with complex molecules. nih.gov
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. nih.gov These reactions enable the attachment of aryl, vinyl, and alkynyl groups, respectively.
Modifications at Other Positions : Besides displacing the chlorine, other positions on the pyridine ring can be functionalized. Directed metallation of 2-chloropyridine can facilitate substitution at the C3 position. rsc.org Furthermore, direct C-H functionalization of pyridine N-oxides is a common strategy to introduce substituents at the C2 position before the final deoxygenation step. acs.org
Modifications at the N1-Indoline Position and N-Pyridine Linkage
Synthesis of the N-Aryl Linkage : The formation of the N1-indoline to C2-pyridine bond is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Methods like the Buchwald-Hartwig and Ullmann condensations are standard for forming such C-N bonds between an amine (indoline) and an aryl halide (2,6-dichloropyridine). acs.org
Radical-Mediated Approaches : Alternative strategies, such as free radical-mediated aryl amination, offer convergent methods for constructing highly functionalized indoline rings under mild conditions. nih.gov These methods often involve the cyclization of an aryl radical onto an azomethine nitrogen. nih.gov
Influence of N1-Substituent on Indole Reactivity : While the core molecule has a pyridinyl group at N1, general studies on N-substituted indoles show that the nature of the N1 substituent significantly impacts the reactivity of the indole ring itself. For example, palladium-catalyzed intramolecular C-H activation has been used to achieve silylation of 1-(2-iodophenyl)-1H-indoles, demonstrating how the N1-aryl group can direct reactivity on the indole core. acs.org Similarly, the synthesis of pyrazino[1,2-a]indoles often involves cyclization reactions that depend on a reactive group tethered to the indole nitrogen. nih.govthieme-connect.de
Design Principles for Novel Scaffold Development
The development of novel molecular scaffolds originating from the this compound core is guided by established medicinal chemistry principles. These strategies aim to explore new chemical space, enhance biological activity, and improve physicochemical properties by systematically modifying the parent structure. The design process typically focuses on several key areas: modification of the core scaffold, exploration of substituent effects, and application of advanced concepts like scaffold hopping and pharmacophore hybridization.
Core Scaffold Modification
The inherent structure of this compound, comprising an indoline ring linked to a chloropyridine moiety, offers multiple avenues for profound structural alteration. Design principles often involve retaining key binding elements while altering the central framework to create novel intellectual property or to access different biological targets.
Another strategy involves the expansion or contraction of the heterocyclic rings. The indoline core can be modified to create larger ring systems, such as the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines), which have been identified as a novel chemotype for certain biological targets. acs.org This approach maintains the indole portion while expanding the five-membered pyrrolidine (B122466) ring to a six-membered piperidine (B6355638) ring, thus altering the scaffold's three-dimensional geometry.
Scaffold Hopping and Pharmacophore Hybridization
Scaffold hopping is a powerful design strategy that aims to replace the central molecular core with a functionally equivalent but structurally distinct scaffold. This can lead to novel compounds with improved properties. For the this compound scaffold, the indoline or pyridine ring could be replaced by other heterocyclic systems that mimic their spatial and electronic features. For example, the indole nucleus is often considered a privileged scaffold in medicinal chemistry and can be replaced with other heterocycles like benzothiophene (B83047) or pyrazino[1,2-a]indoles to explore new interactions with biological targets. nih.govacs.org
Pharmacophore hybridization involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. An example of this principle can be seen in the development of novel agents based on carbazole (B46965) derivatives, where the carbazole scaffold was combined with a 1,3,4-oxadiazole (B1194373) ring to generate compounds with antimicrobial properties. nih.gov Similarly, the chloropyridinyl moiety of the parent compound could be linked to other biologically active cores, or the indoline nitrogen could be used as an attachment point for different heterocyclic systems.
Table 1: Impact of Linkage Isomerism on Biological Activity in a Bis-Indole Scaffold
| Compound Linkage | Relative Binding Affinity | Relative Cell Fusion Inhibition |
| 6–6′ | 1.0 | 1.0 |
| 5–6′ | 0.33 | 0.25 |
| 6–5′ | 0.25 | 0.05 |
| 5–5′ | 0.25 | 0.13 |
Data synthesized from studies on bis-indole inhibitors, demonstrating the critical role of scaffold architecture and linkage points in determining biological function. nih.gov The 6-6' linked compound is used as the reference.
Substituent-Guided Development
The existing chloro- and pyridinyl-substituents on the indoline scaffold are key starting points for further derivatization. The chlorine atom at the 6-position of the indoline ring can be replaced with other functional groups to probe electronic and steric effects. In related tetrahydro-γ-carboline scaffolds, the introduction of a fluorine atom at an equivalent position, often in combination with other substituents, proved beneficial for activity. acs.org
The development of spirocyclic systems represents another advanced design principle. By creating a spiro-center at C-3 of the indoline ring, it is possible to generate complex three-dimensional structures. For example, three-component reactions have been used to synthesize spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, which combine the indole, pyrazole, and phthalazine (B143731) motifs into a single, rigid scaffold. nih.gov
Table 2: Examples of Scaffold Modification Strategies
| Original Scaffold | Modification Strategy | Resulting Scaffold Type | Reference |
| Indole | Ring Expansion | Tetrahydro-γ-carboline | acs.org |
| Carbazole | Pharmacophore Hybridization | Carbazole-1,3,4-oxadiazole | nih.gov |
| Indoline | Spirocyclization | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | nih.gov |
| Indole | Scaffold Hopping / Ring Fusion | Pyrazino[1,2-a]indole | nih.gov |
By systematically applying these design principles—modifying the core, exploring substituent effects, and employing advanced techniques like scaffold hopping and hybridization—novel derivatives and analogues of this compound can be rationally designed and synthesized to explore new areas of chemical biology.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
The primary and most documented application of 1-(6-chloro-2-pyridinyl)indoline is its function as a molecular building block. The synthesis of this compound typically involves the coupling of two key precursors: 6-chloroindoline and 2,6-dichloropyridine. This reaction, often a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination, connects the nitrogen atom of the indoline (B122111) ring to the C2 position of the pyridine (B92270) ring.
The resulting structure is a valuable intermediate for several reasons:
Reactive Sites: The molecule possesses distinct reactive sites. The chlorine atom on the pyridine ring can be substituted by other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations). This allows for the introduction of diverse molecular fragments.
Structural Scaffold: The rigid indoline-pyridine core provides a well-defined three-dimensional shape, which is a crucial feature in designing molecules intended to fit into specific biological targets like enzyme active sites or receptors.
Modulation of Properties: The electronic properties of the molecule can be fine-tuned. The electron-withdrawing nature of the chloropyridinyl group influences the electron density of the entire molecule, which in turn affects the reactivity and physicochemical properties (like solubility and lipophilicity) of its derivatives.
In medicinal chemistry, derivatives of this compound have been synthesized and investigated for their potential biological activities, although detailed public research on specific, successful drug candidates is limited. The general strategy involves using the core structure as a scaffold to build a library of related compounds for screening.
| Precursor | Chemical Name | Role in Synthesis |
| Precursor 1 | 6-Chloroindoline | Provides the indoline scaffold |
| Precursor 2 | 2,6-Dichloropyridine | Provides the chloropyridinyl moiety |
Catalytic Applications and Ligand Design
The structural features of this compound make it a candidate for development into specialized ligands for catalysis. The nitrogen atoms in both the indoline and pyridine rings can act as donor atoms to coordinate with metal centers.
While direct catalytic applications of the compound itself are not widely reported, its derivatives are explored in ligand design. By modifying the structure—for example, by replacing the chlorine atom with a phosphine, amine, or other coordinating group—chemists can create novel bidentate or pincer-type ligands. These custom-designed ligands can then be used to form metal complexes that may catalyze a variety of organic transformations with high efficiency and selectivity. The fixed geometry of the indoline-pyridine backbone can help in creating a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis.
Applications in Fluorescent Materials and Probes
The conjugated system formed by the fusion of the aromatic pyridine ring and the indoline structure suggests potential for photophysical applications. Aromatic heterocyclic compounds are often the core of fluorescent molecules. The electronic properties of this compound could, in principle, be exploited in the design of new fluorescent materials.
Research in this area would typically involve modifying the core structure to enhance its quantum yield and tune its absorption and emission wavelengths. For instance, extending the π-conjugation by adding other aromatic groups via the reactive chlorine handle could shift the fluorescence to longer wavelengths. Furthermore, the nitrogen atoms could serve as binding sites for specific ions or molecules, making derivatives of this compound potential candidates for fluorescent chemosensors or probes. However, specific studies detailing the use of this compound itself as a fluorescent material are not prominent in publicly available literature.
Exploration in Agrochemical Research
One of the most significant areas of exploration for structures related to this compound is in agrochemical research. The chloropyridinyl group is a key pharmacophore in several classes of potent insecticides, most notably the neonicotinoids and butenolides. These insecticides act on the insect central nervous system.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(6-Chloro-2-pyridinyl)indoline, and how can purity be validated?
- Methodology : A multi-step synthesis involving nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) is typically employed. Post-synthesis purification via column chromatography followed by recrystallization is recommended. Purity validation should use HPLC (≥95% purity threshold) and corroborating techniques like / NMR for structural confirmation .
- Key Parameters : Monitor reaction temperature (60–80°C for coupling steps) and solvent selection (e.g., DMF or THF for polar intermediates).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- UV-Vis Spectroscopy : To analyze electronic transitions and conjugation effects (absorption peaks typically 250–350 nm) .
- FT-IR : Identify functional groups (e.g., C-Cl stretching at ~600 cm, pyridinyl ring vibrations) .
- NMR : NMR for proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and NMR for carbon backbone confirmation .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile : The compound is light-sensitive; store in amber vials at RT. Avoid aqueous solutions due to hydrolysis risks. Thermal stability tests (TGA/DSC) show decomposition above 200°C .
Advanced Research Questions
Q. How can computational chemistry optimize the design of this compound derivatives for specific applications?
- Methods :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., for DSSCs, target gaps of 2.5–3.0 eV) .
- Molecular Dynamics (MD) : Simulate solvent interactions to improve solubility predictions .
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine force fields .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Approach :
- Error Analysis : Quantify solvent effects in computational models (e.g., PCM for polar solvents) .
- Experimental Replication : Repeat measurements under controlled humidity/temperature to isolate variables .
- Statistical Tools : Use PCA (Principal Component Analysis) to identify outliers in spectral datasets .
Q. How can synthetic yield be systematically improved using Design of Experiments (DoE)?
- DoE Framework :
- Variables : Catalyst loading (5–15 mol%), temperature (50–90°C), and reaction time (12–24 hrs).
- Response Surface Methodology (RSM) : Optimize for maximum yield (e.g., 75–85% achievable with Pd(OAc)) .
Q. What crystallographic insights are critical for understanding the compound’s solid-state behavior?
- X-ray Crystallography : Resolve bond angles (e.g., Cl-C-N ~120°) and packing motifs (e.g., π-π stacking distances ~3.5 Å). Thermal ellipsoid plots can reveal conformational flexibility .
Data Analysis and Interpretation
Q. How should researchers critically evaluate conflicting bioactivity data in pharmacological studies?
- Guidelines :
- Dose-Response Curves : Compare IC values across studies (e.g., ±10% variability acceptable).
- Assay Conditions : Control for cell line specificity (e.g., HEK293 vs. HeLa) and buffer composition .
Q. What metrics validate the reproducibility of synthetic protocols?
- Metrics :
- Yield Consistency : ≤5% deviation across three independent syntheses.
- Purity Correlation : R ≥0.95 between HPLC and LC-MS results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
